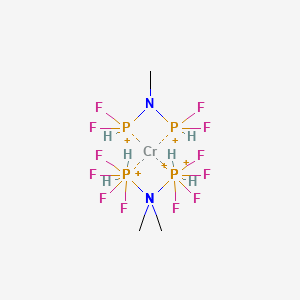
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- is a coordination compound with the formula C₃H₉CrF₁₂N₃P₆ and a molecular weight of 552.9432 g/mol . This compound is notable for its unique structure, which includes chromium as the central metal atom coordinated with three methylimidodiphosphorous tetrafluoride ligands.
Preparation Methods
The synthesis of Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- involves the coordination of chromium with methylimidodiphosphorous tetrafluoride ligands. The specific synthetic routes and reaction conditions for this compound are not widely documented. general methods for synthesizing similar coordination compounds typically involve the reaction of chromium salts with the desired ligands under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- can undergo various chemical reactions, including:
Oxidation and Reduction: Chromium compounds are known for their ability to participate in redox reactions.
Substitution Reactions: Ligand exchange reactions are common in coordination chemistry.
Hydrolysis: Chromium tetrafluoride, a related compound, is known to hydrolyze readily in moist air, forming Cr³⁺ and CrO₄²⁻ ions.
Scientific Research Applications
Chemistry: As a coordination compound, it can be used in studies related to ligand exchange, redox reactions, and coordination chemistry.
Biology and Medicine: Chromium compounds have been studied for their biological effects, including their role in glucose metabolism and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- involves its interaction with molecular targets through coordination chemistry. The chromium center can participate in redox reactions, ligand exchange, and other chemical processes. The specific pathways and molecular targets would depend on the context of its application, such as its role in catalysis or biological systems .
Comparison with Similar Compounds
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- can be compared with other chromium coordination compounds, such as:
Chromium(IV) fluoride (CrF₄): This compound has a different coordination environment and chemical properties, including its rapid hydrolysis in the presence of moisture.
Tris(2,4-pentanedionato)chromium(III): This compound is another example of a chromium coordination complex, synthesized using acetylacetonate ligands.
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- is unique due to its specific ligands and coordination environment, which confer distinct chemical and physical properties.
Properties
CAS No. |
63404-40-0 |
|---|---|
Molecular Formula |
C3H15CrF12N3P6+6 |
Molecular Weight |
558.99 g/mol |
IUPAC Name |
chromium;[difluorophosphaniumyl(methyl)amino]-difluorophosphanium |
InChI |
InChI=1S/3CH3F4NP2.Cr/c3*1-6(7(2)3)8(4)5;/h3*1H3;/p+6 |
InChI Key |
LISHJRJIKFWRRM-UHFFFAOYSA-T |
Canonical SMILES |
CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


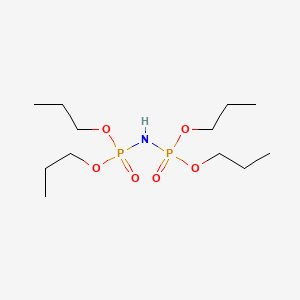
![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
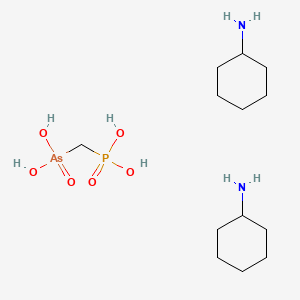

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

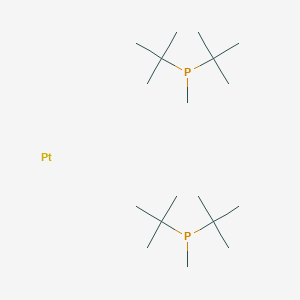
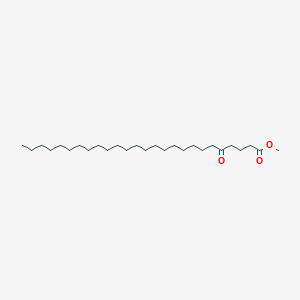

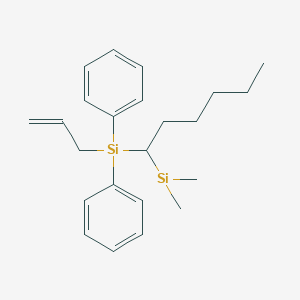
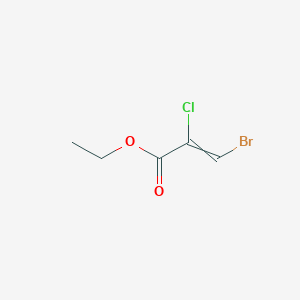
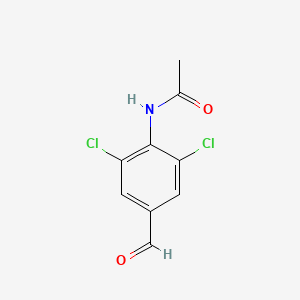
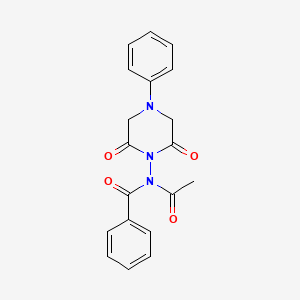
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
